Allyl propionate

Description

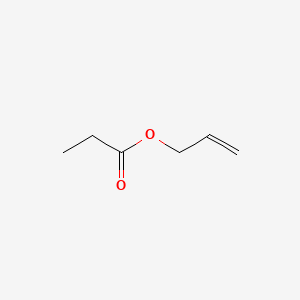

Structure

3D Structure

Propriétés

IUPAC Name |

prop-2-enyl propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-3-5-8-6(7)4-2/h3H,1,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRFWKHVQMACVTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047668 | |

| Record name | Allyl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid with a sharp sour apple/apricot odour | |

| Record name | Allyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/538/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

124.00 to 125.00 °C. @ 760.00 mm Hg | |

| Record name | Allyl propionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029487 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.914 (20°) | |

| Record name | Allyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/538/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2408-20-0 | |

| Record name | Allyl propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2408-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002408200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALLYL PROPIONATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7620 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2-propen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allyl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.553 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYL PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0OYW8C5029 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Allyl propionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029487 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physical Properties of Prop-2-enyl Propanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prop-2-enyl propanoate, also known as allyl propionate (B1217596), is an organic ester with the chemical formula C₆H₁₀O₂.[1][2] It is recognized for its characteristic fruity aroma, reminiscent of apricot and apple.[1][3] This technical guide provides a comprehensive overview of the key physical properties of prop-2-enyl propanoate, outlines detailed experimental protocols for their determination, and presents a logical workflow for the general characterization of such chemical compounds. The information herein is intended to support research, development, and quality control activities within the pharmaceutical and chemical industries.

Core Physical Properties

A summary of the key physical properties of prop-2-enyl propanoate is presented in the table below. These values have been compiled from various scientific sources and provide a baseline for its characterization.

| Physical Property | Value | Units | References |

| Molecular Weight | 114.14 | g/mol | [2][4] |

| Density | 0.913 (at 25°C) | g/mL | [1][3] |

| Boiling Point | 123-125 | °C | [1][3] |

| Melting Point | 37.22 (estimate) | °C | [1][3] |

| Refractive Index | 1.41 (at 20°C) | n20/D | [1][3] |

| Solubility in Water | 3.649 (at 25°C) | g/L | [3][5] |

| Vapor Pressure | 1.333 (at -8.02°C) | hPa | [1][3] |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of liquid esters like prop-2-enyl propanoate.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and effective method for its determination is the Thiele tube method, which is suitable for small sample volumes.

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Mineral oil or other suitable heating fluid

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is securely attached to a thermometer.

-

The assembly is then placed in a Thiele tube containing mineral oil, ensuring the sample is immersed in the oil.[6]

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

-

As the temperature rises, a stream of bubbles will be observed emerging from the open end of the capillary tube.

-

Heating is continued until a continuous and rapid stream of bubbles is observed.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[6]

Determination of Density

The density of a substance is its mass per unit volume. For a liquid like prop-2-enyl propanoate, this can be accurately determined using a pycnometer or by direct mass and volume measurements.

Apparatus:

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Thermometer

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance.

-

The pycnometer is then filled with the liquid sample, ensuring no air bubbles are trapped.

-

The filled pycnometer is placed in a constant temperature water bath until it reaches thermal equilibrium (e.g., 25°C).

-

The volume is adjusted to the calibration mark, and any excess liquid on the exterior is carefully wiped off.

-

The mass of the filled pycnometer is then accurately measured.

-

The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus the mass of the empty pycnometer) by the known volume of the pycnometer.

Determination of Refractive Index

The refractive index of a material is a dimensionless number that describes how light propagates through that medium. It is a characteristic property and is often used to identify and assess the purity of substances. An Abbe refractometer is commonly used for this measurement.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath connected to the refractometer

-

Light source (typically a sodium lamp, λ = 589 nm)

-

Dropper or pipette

Procedure:

-

The prisms of the Abbe refractometer are cleaned with a suitable solvent (e.g., acetone (B3395972) or ethanol) and allowed to dry completely.[7]

-

The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

-

A few drops of the prop-2-enyl propanoate sample are placed on the surface of the lower prism using a dropper.[8]

-

The prisms are closed and clamped firmly.

-

The instrument is allowed to equilibrate to the desired temperature (e.g., 20°C) by circulating water from the constant temperature bath.[8]

-

Light is directed through the sample, and the telescope eyepiece is adjusted until the boundary line between the light and dark fields is sharp and clear.

-

The compensator knob is adjusted to eliminate any color fringes.

-

The boundary line is aligned with the crosshairs in the eyepiece.

-

The refractive index is then read directly from the instrument's scale.

Chemical Characterization Workflow

The following diagram illustrates a general workflow for the comprehensive characterization of a chemical compound like prop-2-enyl propanoate. This process ensures a thorough understanding of the material's identity, purity, and properties.

Caption: A generalized workflow for the characterization of a chemical compound.

References

- 1. ALLYL PROPIONATE CAS#: 2408-20-0 [m.chemicalbook.com]

- 2. scent.vn [scent.vn]

- 3. prop-2-enyl propanoate [chembk.com]

- 4. This compound | C6H10O2 | CID 61319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound|lookchem [lookchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. davjalandhar.com [davjalandhar.com]

- 8. egyankosh.ac.in [egyankosh.ac.in]

Allyl Propionate (CAS No. 2408-20-0): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Allyl Propionate (B1217596) (CAS No. 2408-20-0), a significant ester in the chemical industry. The document details its chemical and physical properties, outlines a standard synthesis protocol, presents spectroscopic data, and discusses its metabolic pathway and associated toxicity. This guide is intended to be a comprehensive resource for professionals in research and development.

Chemical and Physical Properties

Allyl propionate, also known as 2-propenyl propanoate, is an organic ester formed from propionic acid and allyl alcohol.[1] It is a colorless to pale yellow liquid recognized by its sharp, fruity, and ethereal odor, with notes of apricot and apple.[1][2] This compound's distinct aromatic properties make it valuable in various industrial applications.[1] It is flammable and should be handled with appropriate safety measures.[2]

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2408-20-0 | [1] |

| Molecular Formula | C₆H₁₀O₂ | [1] |

| Molecular Weight | 114.14 g/mol | [1] |

| IUPAC Name | prop-2-enyl propanoate | [1] |

| Synonyms | Allyl propanoate, 2-Propenyl propanoate, Propanoic acid, 2-propen-1-yl ester | [1] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Odor | Sharp, sour, fruity, ethereal | [2] |

| Boiling Point | 123-125 °C | [2] |

| Density | 0.913 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.41 | [2] |

| Flash Point | 33.5 °C (92.3 °F) | [3] |

| Water Solubility | 3.649 g/L at 25 °C | [3] |

| Solubility | Soluble in organic solvents | [1] |

Safety and Hazard Information

This compound is classified as a flammable liquid and is toxic if swallowed. It is also known to cause skin and eye irritation.[4] Proper personal protective equipment (PPE), including gloves and eye protection, should be worn when handling this chemical.[4]

Table 2: GHS Hazard and Precautionary Statements

| Category | Statement | Source(s) |

| Pictograms | GHS02 (Flammable), GHS06 (Toxic) | [4] |

| Signal Word | Danger | [4] |

| Hazard Statements | H226: Flammable liquid and vapour.H301: Toxic if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation. | [4] |

| Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |

Applications

The primary application of this compound is as a flavor and fragrance agent.[5] Its characteristic fruity and pungent aroma is utilized in a variety of products, including:

-

Fragrances and Perfumes: It imparts a sweet, pineapple-like note.

-

Personal Care Products: Used in shampoos, conditioners, and body washes.

-

Household Products: Incorporated into detergents, softeners, and air care products.

-

Food Additives: It is permitted for direct addition to food for human consumption as a synthetic flavoring substance.[1]

Synthesis of this compound

This compound is commonly synthesized via the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[2][6] This reversible reaction requires conditions that shift the equilibrium towards the product, typically by using an excess of one reactant or by removing water as it is formed.[6]

Experimental Protocol: Fischer Esterification of Propionic Acid and Allyl Alcohol

This protocol describes the laboratory-scale synthesis of this compound.

Materials:

-

Propionic acid

-

Allyl alcohol

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (catalyst)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) (drying agent)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Diethyl ether or ethyl acetate (B1210297) (extraction solvent)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine propionic acid and a molar excess of allyl alcohol (e.g., 1.5 to 2 equivalents).

-

Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (typically 1-2% of the total reactant weight). The addition is exothermic and should be done cautiously.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Neutralization: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Dilute with an organic solvent like diethyl ether.

-

Wash the organic layer sequentially with:

-

Water to remove excess alcohol.

-

Saturated sodium bicarbonate solution to neutralize the acidic catalyst and unreacted propionic acid (caution: CO₂ evolution).

-

Saturated sodium chloride solution (brine) to reduce the solubility of organic material in the aqueous layer.

-

-

Drying: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

-

Purification: The crude this compound can be purified by simple distillation to yield the final product.[1]

Caption: Synthesis workflow for this compound via Fischer Esterification.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Structure | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| a | CH₃-CH₂-C(O)O-CH₂-CH=CH₂ | ~1.1 (t) | ~9 |

| b | CH₃-CH₂-C(O)O-CH₂-CH=CH₂ | ~2.3 (q) | ~28 |

| c | CH₃-CH₂-C(O)O-CH₂-CH=CH₂ | ~174 | |

| d | CH₃-CH₂-C(O)O-CH₂-CH=CH₂ | ~4.5 (d) | ~65 |

| e | CH₃-CH₂-C(O)O-CH₂-CH=CH₂ | ~5.9 (m) | ~132 |

| f | CH₃-CH₂-C(O)O-CH₂-CH=CH₂ | ~5.2-5.3 (m) | ~118 |

| (Note: These are estimated chemical shifts based on typical values for similar functional groups. Experimental values may vary depending on the solvent and other conditions.)[3][7][8] |

Mass Spectrometry (MS): The Electron Ionization (EI) mass spectrum of this compound shows a characteristic fragmentation pattern. The base peak is observed at m/z 57, corresponding to the propionyl cation [CH₃CH₂CO]⁺. Other significant fragments include m/z 41 (allyl cation, [C₃H₅]⁺) and m/z 29 (ethyl cation, [CH₃CH₂]⁺).[1]

Infrared Spectroscopy (IR): The IR spectrum of this compound displays key absorption bands that confirm its structure. A strong C=O stretching vibration for the ester is typically observed around 1740 cm⁻¹. The C-O stretching vibrations appear in the 1250-1150 cm⁻¹ region. The presence of the allyl group is indicated by C=C stretching around 1650 cm⁻¹ and =C-H stretching just above 3000 cm⁻¹.[1]

Metabolic Pathway and Toxicology

The systemic toxicity of allyl esters, including this compound, is primarily linked to their in vivo metabolism.

Metabolic Activation: this compound is rapidly hydrolyzed by esterase enzymes in the body, particularly in the liver, to yield allyl alcohol and propionic acid. While propionic acid is readily metabolized through normal physiological pathways, allyl alcohol is the main contributor to toxicity.[7]

Allyl alcohol is subsequently oxidized by alcohol dehydrogenase (ADH) to acrolein, a highly reactive and cytotoxic α,β-unsaturated aldehyde.[7] Acrolein can then be detoxified by aldehyde dehydrogenase (ALDH) to acrylic acid.[7]

Mechanism of Toxicity: The toxicity arises when the rate of acrolein formation exceeds its detoxification capacity. Acrolein is a potent electrophile that readily reacts with cellular nucleophiles, most notably the sulfhydryl groups of glutathione (B108866) (GSH).[7] Depletion of cellular GSH stores disrupts the cell's primary defense against oxidative stress, leaving it vulnerable to damage from reactive oxygen species.[7] If GSH is depleted, acrolein can react with critical cellular macromolecules, including proteins and DNA, leading to cellular dysfunction, structural damage, and eventual cell death.[7]

Caption: Metabolic activation of this compound to toxic Acrolein.

References

- 1. sciencemadness.org [sciencemadness.org]

- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. Fischer Esterification [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. compoundchem.com [compoundchem.com]

- 8. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

Spectroscopic Data of Allyl Propionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for allyl propionate (B1217596), a key compound in various research and development applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and structured format for easy reference and comparison. Detailed experimental protocols and a logical workflow for spectroscopic analysis are also provided to aid in the replication and interpretation of these results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the ¹H and ¹³C NMR data for allyl propionate.

¹H NMR Data

Table 1: ¹H NMR Chemical Shifts for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 5.98 - 5.82 | m | -CH=CH₂ |

| 5.29 - 5.17 | m | -CH=CH₂ |

| 4.56 | d | -O-CH₂- |

| 2.33 | q | -CO-CH₂- |

| 1.14 | t | -CH₃ |

¹³C NMR Data

Table 2: ¹³C NMR Chemical Shifts for this compound [1]

| Chemical Shift (δ) ppm | Assignment |

| 174.1 | C=O |

| 132.4 | -CH= |

| 118.2 | =CH₂ |

| 65.1 | -O-CH₂- |

| 27.7 | -CO-CH₂- |

| 9.1 | -CH₃ |

Experimental Protocol for NMR Spectroscopy

The following is a general protocol for obtaining ¹H and ¹³C NMR spectra of a liquid ester like this compound.[2]

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube.[2] A small quantity of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Spectra are acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz instrument for ¹H NMR and a 100 MHz instrument for ¹³C NMR.[3]

-

¹H NMR Acquisition: A standard single-pulse experiment is typically used.[2] Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (e.g., 0-12 ppm), and a relaxation delay to allow for full magnetization recovery between pulses.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum to single lines for each unique carbon atom and to enhance the signal-to-noise ratio.[2] A larger number of scans is generally required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[2]

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed to obtain the frequency-domain spectra. Processing steps include phasing, baseline correction, and integration of the signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the ester and alkene functional groups.

Table 3: IR Absorption Bands for this compound [1][4][5]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1745 | Strong | C=O stretch (ester) |

| ~1645 | Medium | C=C stretch (alkene) |

| ~1180 | Strong | C-O stretch (ester) |

| ~990, ~920 | Medium | =C-H bend (alkene) |

Experimental Protocol for IR Spectroscopy

For a liquid sample like this compound, the following protocol for Attenuated Total Reflectance (ATR) or neat sampling is typically used.[6][7]

-

Sample Preparation (Neat): A single drop of pure this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.[6]

-

Sample Preparation (ATR): A drop of this compound is placed directly onto the crystal surface of an ATR accessory.

-

Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the empty salt plates or ATR crystal is recorded first. Then, the sample is placed in the beam path, and the sample spectrum is acquired. The instrument's software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum.[6] The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 4: Mass Spectrometry Data for this compound [1][8]

| m/z | Relative Intensity (%) | Assignment |

| 57 | 100 | [C₃H₅O]⁺ (Propionyl cation) |

| 29 | ~41 | [C₂H₅]⁺ (Ethyl cation) |

| 41 | ~32 | [C₃H₅]⁺ (Allyl cation) |

| 114 | Low | [M]⁺ (Molecular ion) |

Experimental Protocol for Mass Spectrometry

The following is a general protocol for obtaining the mass spectrum of a volatile ester like this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).[9]

-

Sample Introduction: The sample is injected into a gas chromatograph (GC) to separate it from any impurities. The GC column is typically a non-polar capillary column.[9] The separated this compound then elutes into the ion source of the mass spectrometer.

-

Ionization: Electron Ionization (EI) is a common method for volatile compounds. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[1]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: An electron multiplier or similar detector records the abundance of each ion. The resulting data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

- 1. This compound | C6H10O2 | CID 61319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. rsc.org [rsc.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. benchchem.com [benchchem.com]

- 7. Allyl cyclohexanepropionate | C12H20O2 | CID 17617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Propanoic acid, 2-propenyl ester [webbook.nist.gov]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of Allyl Propionate from Allyl Alcohol and Propionic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of allyl propionate (B1217596), an ester with applications in the flavor and fragrance industries, through the Fischer esterification of allyl alcohol and propionic acid. This document details the underlying chemical principles, reaction mechanism, a representative experimental protocol, and methods for purification and characterization. Quantitative data is summarized for clarity, and key processes are visualized through diagrams to aid in comprehension and implementation in a laboratory setting.

Introduction

Allyl propionate (prop-2-enyl propanoate) is a carboxylic ester characterized by a fruity, pineapple-like aroma. Its synthesis is most commonly achieved via the Fischer esterification of allyl alcohol with propionic acid. This reaction is a cornerstone of organic synthesis, involving the acid-catalyzed condensation of a carboxylic acid and an alcohol to produce an ester and water. The equilibrium nature of the Fischer esterification necessitates strategies to drive the reaction toward the product, typically by removing water as it is formed or by using an excess of one of the reactants.

This guide will provide a detailed examination of the synthesis of this compound, focusing on practical laboratory-scale preparation.

Chemical Reaction and Mechanism

The synthesis of this compound from allyl alcohol and propionic acid is a reversible acid-catalyzed esterification.

Overall Reaction:

CH₃CH₂COOH + CH₂=CHCH₂OH ⇌ CH₃CH₂COOCH₂CH=CH₂ + H₂O (Propionic Acid) + (Allyl Alcohol) ⇌ (this compound) + (Water)

The reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA).[1]

Reaction Mechanism: Fischer Esterification

The mechanism of the Fischer esterification proceeds through a series of proton transfer and nucleophilic acyl substitution steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the propionic acid, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by the Alcohol: The lone pair of electrons on the oxygen atom of allyl alcohol attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.

A diagrammatic representation of this mechanism is provided below.

Caption: Fischer Esterification Mechanism for this compound Synthesis.

Experimental Protocol

Materials and Equipment

Materials:

-

Propionic acid

-

Allyl alcohol

-

Concentrated sulfuric acid (H₂SO₄)

-

Benzene (B151609) or Toluene (B28343) (for azeotropic removal of water)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Distillation apparatus

Reaction Procedure

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add propionic acid (e.g., 0.5 mol, 37.0 g) and allyl alcohol (e.g., 0.6 mol, 34.8 g, 1.2 equivalents). Add a suitable solvent for azeotropic water removal, such as benzene or toluene (approximately 50 mL).

-

Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (e.g., 1-2 mL) to the mixture.

-

Reflux and Water Removal: Assemble the Dean-Stark apparatus and reflux condenser on the round-bottom flask. Heat the mixture to a gentle reflux using a heating mantle. The solvent-water azeotrope will distill and collect in the Dean-Stark trap, allowing for the continuous removal of water.

-

Monitoring the Reaction: Continue the reflux until no more water is collected in the Dean-Stark trap. The reaction time can vary, but a typical duration is 2-4 hours. The progress of the reaction can also be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Cooling and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel.

-

Workup and Purification:

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted propionic acid. Be cautious of CO₂ evolution.

-

Wash the organic layer with water.

-

Wash the organic layer with brine to remove any remaining water.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent using a rotary evaporator.

-

-

Final Purification: Purify the crude this compound by fractional distillation under atmospheric pressure. Collect the fraction boiling between 123-125 °C.[1]

Experimental Workflow Diagram

Caption: Experimental Workflow for this compound Synthesis.

Quantitative Data

The following tables summarize key quantitative data for the reactants, product, and typical reaction conditions for the synthesis of this compound.

Table 1: Properties of Reactants and Product

| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Propionic Acid | 74.08 | 141 | 0.99 |

| Allyl Alcohol | 58.08 | 97 | 0.854 |

| This compound | 114.14 | 123-125[1] | 0.913[1] |

Table 2: Representative Reaction Parameters

| Parameter | Value/Condition | Notes |

| Molar Ratio (Allyl Alcohol : Propionic Acid) | 1.2 : 1 | An excess of the alcohol is used to shift the equilibrium towards the product. |

| Catalyst | Concentrated H₂SO₄ | p-Toluenesulfonic acid can also be used.[1] |

| Catalyst Loading | Catalytic amount (e.g., 1-2% v/w of total reactants) | |

| Solvent | Benzene or Toluene | Facilitates azeotropic removal of water. |

| Reaction Temperature | Reflux | The boiling point of the reaction mixture. |

| Reaction Time | 2 - 4 hours | Dependent on the efficiency of water removal and reaction scale. |

| Theoretical Yield | Based on the limiting reactant (Propionic Acid) | |

| Expected Yield | Not explicitly reported; typically 60-80% for Fischer esterifications. | Yield can be optimized by efficient water removal. |

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the molecular structure of the ester.

-

Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic strong absorption band for the ester carbonyl group (C=O) around 1735 cm⁻¹.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to assess the purity of the product, while MS will provide the molecular weight and fragmentation pattern, confirming the identity of the compound.

-

Refractive Index: The refractive index of the purified product can be measured and compared to the literature value (n²⁰/D ≈ 1.41).[1]

Safety Considerations

-

Allyl alcohol is toxic and flammable. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

-

Propionic acid is corrosive and can cause burns. Handle with care and appropriate PPE.

-

Concentrated sulfuric acid is extremely corrosive and a strong oxidizing agent. It should be handled with extreme caution in a fume hood, and appropriate PPE must be worn. Always add acid to the reaction mixture slowly.

-

Benzene is a known carcinogen and should be handled with extreme care in a fume hood. Toluene is a less toxic alternative.

-

The reflux and distillation steps should be performed in a well-assembled apparatus to avoid the release of flammable vapors.

Conclusion

The synthesis of this compound from allyl alcohol and propionic acid via Fischer esterification is a straightforward and effective method for producing this valuable ester. By understanding the reaction mechanism and carefully controlling the experimental conditions, particularly the removal of water, a good yield of the desired product can be achieved. The protocol and data presented in this guide provide a solid foundation for the successful synthesis, purification, and characterization of this compound in a research or developmental laboratory setting.

References

An In-depth Technical Guide to the Synthesis of Allyl Propionate: Mechanisms, Protocols, and Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl propionate (B1217596), a key ester with applications in the fragrance and flavor industries, is primarily synthesized through two principal esterification routes: the direct acid-catalyzed Fischer esterification of propionic acid with allyl alcohol, and the transesterification of a propionate ester with allyl alcohol. This technical guide provides a comprehensive overview of the core mechanisms governing these synthetic pathways. Detailed experimental protocols for both laboratory-scale syntheses are presented, alongside a compilation of quantitative data to inform reaction optimization. Furthermore, this document includes mandatory visualizations of the reaction mechanisms and experimental workflows, rendered using the Graphviz DOT language, to facilitate a deeper understanding of the chemical processes involved.

Core Mechanisms of Allyl Propionate Synthesis

The formation of this compound via esterification is fundamentally a nucleophilic acyl substitution reaction. The two most prevalent methods to achieve this are Fischer esterification and transesterification.

Fischer-Speier Esterification

Fischer-Speier esterification is the acid-catalyzed reaction between a carboxylic acid (propionic acid) and an alcohol (allyl alcohol) to produce an ester (this compound) and water.[1] This reaction is reversible, and its equilibrium can be influenced by either removing the water produced or by using an excess of one of the reactants.[2]

The mechanism proceeds through a series of protonation and deprotonation steps:

-

Protonation of the Carbonyl Oxygen: The carboxylic acid is activated by protonation of the carbonyl oxygen by an acid catalyst (e.g., H₂SO₄ or p-TsOH), making the carbonyl carbon more electrophilic.[2]

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the allyl alcohol attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.[2]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final this compound ester.

Transesterification

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. In the context of this compound synthesis, this typically involves the reaction of methyl or ethyl propionate with allyl alcohol in the presence of a catalyst. This method can be catalyzed by both acids and bases.

The acid-catalyzed mechanism is similar to Fischer esterification, involving protonation of the carbonyl oxygen to enhance electrophilicity, followed by nucleophilic attack by allyl alcohol.

The base-catalyzed mechanism involves the following steps:

-

Nucleophilic Attack: An alkoxide, generated from allyl alcohol and a base, attacks the carbonyl carbon of the starting ester (e.g., methyl propionate).

-

Formation of a Tetrahedral Intermediate: This results in the formation of a tetrahedral intermediate.

-

Elimination of the Leaving Group: The intermediate collapses, eliminating the original alkoxide group (e.g., methoxide) to form the new ester, this compound.

Quantitative Data on this compound Synthesis

The efficiency of this compound synthesis is highly dependent on the chosen method and reaction conditions. The following tables summarize key quantitative data from various studies.

Table 1: Transesterification of Methyl Propionate to this compound

| Catalyst | Catalyst Concentration (% by weight) | Reaction Time (hours) | Yield (%) | Reference |

| Sodium Methoxide (B1231860) | 2.5 | 2 | 91 | US3784578A |

| Li₂Mg(OCH₃)₄ | 2.5 | 5 | Not Specified | US3784578A |

| LiAl(OCH₃)₄ | 2.5 | 4 | Not Specified | US3784578A |

| Na₂Ca(OCH₃)₄ | 2.5 | 4 | Not Specified | US3784578A |

Data extracted from a patent describing the production of allyl esters via transesterification.

Table 2: Esterification of Propionic Acid with Various Alcohols (for comparison)

| Alcohol | Molar Ratio (Acid:Alcohol) | Catalyst (H₂SO₄) | Temperature (°C) | Reaction Time (min) | Conversion/Yield (%) | Reference |

| 1-Propanol | 1:10 | 0.20 (molar ratio to acid) | 65 | 210 | 96.9 (Yield) | [3] |

| Ethanol | 1:10 | 0.20 (molar ratio to acid) | 45 | Not Specified | Lower than 1-propanol | [3] |

| Isopropyl Alcohol | 1.4:1 | 0.358 kmol/m³ | 80 | Not Specified | ~80 (Conversion with pervaporation) | [4] |

| Isobutyl Alcohol | 1:1 | Amberlyst 70 (8 g/L) | 75 | Not Specified | ~71 (Equilibrium Conversion) | [5] |

This table provides data on the esterification of propionic acid with other alcohols to give an indication of expected yields and reaction conditions for Fischer esterification.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol describes a general laboratory procedure for the synthesis of this compound using an acid catalyst and a Dean-Stark apparatus to remove water.

Materials:

-

Propionic acid

-

Allyl alcohol

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

-

Toluene (B28343) or benzene (B151609) (for azeotropic removal of water)[6]

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add propionic acid, allyl alcohol (a slight excess of the alcohol can be used to drive the equilibrium), and toluene.

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture.

-

Reflux and Water Removal: Assemble the Dean-Stark apparatus and reflux condenser. Heat the mixture to reflux. The toluene-water azeotrope will distill and collect in the Dean-Stark trap. Continue reflux until no more water is collected.

-

Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst. Then, wash with brine.

-

Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent. Remove the toluene by simple distillation. The crude this compound can then be purified by fractional distillation.

Protocol 2: Synthesis of this compound via Transesterification

This protocol is based on the transesterification of methyl propionate with allyl alcohol.

Materials:

-

Methyl propionate

-

Allyl alcohol (in excess)

-

Sodium methoxide (catalyst)

-

Anhydrous solvent (e.g., toluene)

Equipment:

-

Three-necked flask equipped with a stirrer, thermometer, and distillation column

-

Heating mantle

Procedure:

-

Reaction Setup: In a three-necked flask, combine methyl propionate, a molar excess of allyl alcohol, and the sodium methoxide catalyst.

-

Reaction: Heat the mixture. The lower-boiling methyl acetate (B1210297) formed during the reaction will be removed by distillation through the column, driving the equilibrium towards the formation of this compound.

-

Purification: After the reaction is complete (as monitored by techniques like GC-MS), the excess allyl alcohol is removed by distillation. The remaining crude this compound is then purified by vacuum distillation.

Mandatory Visualizations

The following diagrams, created using the Graphviz DOT language, illustrate the key chemical pathways and workflows discussed in this guide.

Caption: Fischer esterification mechanism for this compound synthesis.

Caption: Experimental workflow for Fischer esterification synthesis.

References

Technical Guide: Physicochemical Properties of Allyl Propionate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl propionate (B1217596), also known as 2-propenyl propanoate, is a carboxylic ester characterized by its distinct fruity odor. It is a colorless liquid used in the flavor and fragrance industry. This document provides a concise technical overview of its fundamental physicochemical properties, specifically its molecular formula and weight, which are critical data points for researchers in chemistry and drug development for characterization, synthesis, and formulation purposes.

Chemical Identity and Molecular Properties

The fundamental identity of a chemical compound is established by its molecular formula and molecular weight. These parameters are essential for stoichiometric calculations in chemical reactions, quantitative analysis, and the prediction of physicochemical properties.

Quantitative Data Summary

The molecular formula and weight of allyl propionate are summarized below. The elemental composition is derived directly from its molecular formula, providing a basis for analytical techniques such as mass spectrometry and elemental analysis.

| Property | Value |

| Molecular Formula | C₆H₁₀O₂[1][2][3][4][5][6] |

| Molecular Weight | 114.14 g/mol [1][2][3][5][6] |

| Elemental Composition | |

| Carbon (C) | 6 atoms |

| Hydrogen (H) | 10 atoms |

| Oxygen (O) | 2 atoms |

Logical Relationship of Core Properties

The relationship between a compound's name, its structural formula, and its resulting molecular weight is a foundational concept in chemistry. The diagram below illustrates this direct logical flow for this compound.

Caption: Logical flow from chemical name to molecular formula and weight.

Conclusion

This guide provides the core physicochemical data for this compound, namely its molecular formula (C₆H₁₀O₂) and molecular weight (114.14 g/mol ).[1][2][3][4][5][6] The structured presentation and logical diagram are intended to support researchers and professionals in their scientific endeavors by providing clear and readily accessible information.

References

An In-depth Technical Guide to the Solubility of Allyl Propionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of allyl propionate (B1217596) in various solvents. The information contained herein is intended to support research, development, and formulation activities where allyl propionate is utilized. This document presents quantitative solubility data, detailed experimental methodologies for solubility determination, and a visual representation of a general experimental workflow.

Introduction to this compound

This compound (CH₂=CHCH₂O(C=O)CH₂CH₃) is an organic ester known for its characteristic fruity odor. It is used as a flavoring and fragrance agent and serves as a versatile building block in organic synthesis. A thorough understanding of its solubility in different solvent systems is crucial for its application in various fields, including the pharmaceutical industry for drug formulation and delivery, and in chemical manufacturing for reaction and purification processes.

Quantitative Solubility Data

The solubility of this compound has been determined in a range of solvents at ambient temperature. The following table summarizes the available quantitative data, providing a valuable resource for solvent selection and process optimization.

| Solvent | Temperature (°C) | Solubility (g/L) |

| Water | 25 | 7.46[1] |

| Methanol | 25 | 1198.46[1] |

| Ethanol | 25 | 833.17[1] |

| n-Propanol | 25 | 563.23[1] |

| Isopropanol | 25 | 611.86[1] |

| n-Butanol | 25 | 572.18[1] |

| Isobutanol | 25 | 447.95[1] |

| sec-Butanol | 25 | 614.14[1] |

| n-Pentanol | 25 | 536.23[1] |

| Isopentanol | 25 | 497.13[1] |

| n-Hexanol | 25 | 482.13[1] |

| n-Octanol | 25 | 384.08[1] |

| Acetone | 25 | 744.21[1] |

| 2-Butanone | 25 | 726.13[1] |

| Cyclohexanone | 25 | 742.74[1] |

| Methyl Acetate | 25 | 627.59[1] |

| Ethyl Acetate | 25 | 507.46[1] |

| n-Propyl Acetate | 25 | 483.37[1] |

| Isopropyl Acetate | 25 | 275.79[1] |

| n-Butyl Acetate | 25 | 584.43[1] |

| Isobutyl Acetate | 25 | 261.87[1] |

| Diethyl Ether | 25 | 519.3[1] |

| Tetrahydrofuran (THF) | 25 | 826.67[1] |

| 1,4-Dioxane | 25 | 836.64[1] |

| Toluene | 25 | 301.95[1] |

| o-Xylene | 25 | 273.56[1] |

| n-Hexane | 25 | 162.64[1] |

| Cyclohexane | 25 | 160.26[1] |

| n-Heptane | 25 | 121.22[1] |

| Dichloromethane | 25 | 1702.11[1] |

| Chloroform | 25 | 1382.55[1] |

| Tetrachloromethane | 25 | 263.69[1] |

| Acetonitrile | 25 | 908.87[1] |

| Dimethylformamide (DMF) | 25 | 907.82[1] |

| Dimethyl Sulfoxide (DMSO) | 25 | 930.22[1] |

| N-Methyl-2-pyrrolidone (NMP) | 25 | 841.11[1] |

| Acetic Acid | 25 | 786.25[1] |

| Propionic Acid | 25 | 543.96[1] |

| Ethylene Glycol | 25 | 167.25[1] |

| Propylene Glycol | 25 | 183.82[1] |

Experimental Protocol for Solubility Determination

The following section outlines a detailed methodology for the experimental determination of this compound solubility in various solvents, based on the widely accepted isothermal shake-flask method. This method is reliable for generating accurate solubility data for liquid solutes.

3.1. Materials and Equipment

-

This compound (high purity, >99%)

-

Selected solvents (analytical grade or higher)

-

Analytical balance (±0.1 mg accuracy)

-

Thermostatically controlled water bath or incubator with shaking capabilities

-

Calibrated thermometer

-

Glass vials or flasks with airtight seals (e.g., screw caps (B75204) with PTFE septa)

-

Volumetric flasks and pipettes

-

Gas chromatograph (GC) with a flame ionization detector (FID) or other suitable analytical instrument (e.g., HPLC, NMR)

-

Syringes and syringe filters (0.45 µm or smaller pore size, compatible with the solvent)

-

Centrifuge (optional)

3.2. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume or mass of the selected solvent in a glass vial. The excess is crucial to ensure that a saturated solution is achieved.

-

Securely seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to reach equilibrium. A minimum of 24 to 48 hours is recommended, with periodic checks to ensure an excess of the this compound phase remains.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for at least 24 hours to allow for complete phase separation.

-

If necessary, centrifugation can be employed to facilitate the separation of any fine droplets.

-

-

Sampling and Dilution:

-

Carefully withdraw an aliquot of the clear, saturated solvent phase using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microdroplets of this compound.

-

Record the exact mass of the transferred saturated solution.

-

Dilute the sample to the mark with the same solvent and reweigh to determine the exact dilution factor.

-

-

Quantitative Analysis:

-

Prepare a series of calibration standards of this compound in the respective solvent of known concentrations.

-

Analyze the prepared sample and calibration standards using a suitable analytical method, such as gas chromatography (GC-FID). The analytical method should be validated for linearity, accuracy, and precision.

-

From the calibration curve, determine the concentration of this compound in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in the desired units, typically grams per liter (g/L) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

This technical guide provides essential solubility data for this compound in a wide array of solvents, which is critical for its effective use in scientific research and industrial applications. The detailed experimental protocol offers a robust framework for researchers to conduct their own solubility studies under specific conditions. The provided information will aid in solvent selection for formulations, reaction media, and extraction processes, thereby facilitating the development of new products and technologies.

References

An In-depth Technical Guide to the Physicochemical Properties of Allyl Propionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling point and density of allyl propionate (B1217596), complete with detailed experimental protocols for their determination.

Quantitative Data Summary

The boiling point and density of allyl propionate are crucial physical constants for its handling, purification, and use in various applications. A summary of these properties from multiple sources is presented below.

| Property | Value | Conditions |

| Boiling Point | 122.4 °C | at 760 mmHg[1][2] |

| 123-125 °C | at 760 mmHg[3][4] | |

| 124.00 to 125.00 °C | at 760.00 mm Hg[5] | |

| Density | 0.904 g/cm³ | - |

| 0.913 g/mL | at 25 °C[3][4] | |

| 0.914 | at 20 °C[5] |

Experimental Protocols

Accurate determination of boiling point and density is fundamental in chemical research. The following sections detail standard laboratory procedures for these measurements.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[6] Common methods for its determination include simple distillation and the Thiele tube method.

1. Simple Distillation Method

This method is suitable when a relatively large volume of the liquid (at least 5 mL) is available.[6][7]

-

Apparatus: Distilling flask, condenser, receiving flask, thermometer, heating mantle or sand bath.

-

Procedure:

-

Place a known volume of this compound into the distilling flask along with a few boiling chips to ensure smooth boiling.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distilling flask to accurately measure the temperature of the vapor.

-

Begin heating the flask gently.

-

Record the temperature when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This stable temperature is the boiling point.[7]

-

It is also advisable to record the barometric pressure as the boiling point is pressure-dependent.[6]

-

2. Thiele Tube Method

This micro-method is ideal when only a small sample of the liquid is available (less than 0.5 mL).[8]

-

Apparatus: Thiele tube, thermometer, small test tube, capillary tube (sealed at one end), rubber band, and a heat source.[8]

-

Procedure:

-

Fill the small test tube to about half-full with this compound.

-

Place the capillary tube, with its open end down, into the test tube.

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Insert the assembly into the Thiele tube, which contains a high-boiling point oil, such that the sample is near the middle of the oil.[8]

-

Gently heat the arm of the Thiele tube.[8]

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Stop heating when a continuous and rapid stream of bubbles is observed.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to be drawn into the capillary tube as the apparatus cools.[8][9]

-

Determination of Density

Density is the mass per unit volume of a substance.[10]

-

Apparatus: A digital balance, a volumetric flask or a graduated cylinder, and a pipette.

-

Procedure:

-

Measure the mass of a clean, dry volumetric flask (or measuring cylinder) on the digital balance and record it as m1.

-

Using a pipette, accurately transfer a known volume (V) of this compound into the weighed container.

-

Measure the mass of the container with the liquid and record it as m2.

-

The mass of the liquid (m) is calculated as m2 - m1.

-

The density (ρ) is then calculated using the formula: ρ = m/V.[11]

-

For higher accuracy, it is recommended to repeat the measurement several times and calculate the average.[11]

-

Visualizations

Experimental Workflow for Physicochemical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the boiling point and density of a liquid sample like this compound.

Caption: Workflow for determining boiling point and density.

References

- 1. This compound|lookchem [lookchem.com]

- 2. This compound | 2408-20-0 [chemnet.com]

- 3. This compound CAS#: 2408-20-0 [m.chemicalbook.com]

- 4. This compound | 2408-20-0 [chemicalbook.com]

- 5. This compound | C6H10O2 | CID 61319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. vernier.com [vernier.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. chm.uri.edu [chm.uri.edu]

- 11. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

Allyl Propionate: A Technical Guide to its Odor Profile and Sensory Characteristics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl propionate (B1217596) (CAS No. 2408-20-0, FEMA No. 2040) is a key aroma chemical prized for its potent and complex fruity odor profile. This technical guide provides an in-depth analysis of its sensory characteristics, physicochemical properties, and applications in the flavor and fragrance industry. This document summarizes available quantitative data, details relevant experimental protocols for sensory and instrumental analysis, and presents visualizations of key workflows, offering a comprehensive resource for professionals in research and development.

Introduction

Allyl propionate, also known as 2-propenyl propanoate, is an organic ester that contributes significantly to the characteristic aroma of various fruits. Its powerful and multifaceted scent makes it a valuable ingredient in the creation of fruit-forward flavors and fragrances. Understanding its detailed odor profile and sensory attributes is crucial for its effective application in product formulation.

Odor and Flavor Profile

This compound possesses a strong, multifaceted odor that is broadly characterized as fruity and ethereal.[1][2] Its flavor profile is similarly described as pungent, sharp, and fruity.[3]

2.1. Olfactory Characteristics

The primary odor descriptors associated with this compound include:

-

Fruity: A dominant characteristic, with specific notes of pineapple, apple, apricot, and tropical fruits.[2][3]

-

Ethereal: A light, volatile, and slightly sweet character.[2]

-

Green: A fresh, unripe fruit note.

-

Sharp/Pungent: At higher concentrations, it can present a sharp, pungent, and slightly alliaceous or wasabi-like nuance.[3]

-

Acrylate-like: A synthetic, slightly sharp chemical note.[3]

The perceived odor can vary depending on the concentration and the medium in which it is evaluated. In a 10% solution in dipropylene glycol, its odor is described as ethereal, acrylate, fruity, with notes of wasabi, ripe tropical fruit, and banana.[4]

2.2. Gustatory Characteristics

When tasted, typically at low concentrations (e.g., 10 ppm), this compound imparts a pungent, sharp, and alliaceous taste with a tropical fruit depth.[1]

Quantitative Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₀O₂ | [2] |

| Molecular Weight | 114.14 g/mol | [2] |

| Appearance | Colorless liquid | [1][3] |

| Boiling Point | 123-125 °C at 760 mmHg | [3] |

| Density | 0.913 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.41 | [3] |

| Flash Point | 77 °F (25 °C) | [3] |

| Solubility | Soluble in alcohol. Water solubility: 3.649 g/L at 25 °C (estimated) | [2] |

| logP (o/w) | 1.71 at 25 °C | [3] |

Table 2: Identification and Regulatory Information

| Identifier | Value | Reference(s) |

| CAS Number | 2408-20-0 | [2] |

| FEMA Number | 2040 | [1] |

| EINECS Number | 219-307-8 | [3] |

| JECFA Number | 1 | [1][5] |

| Synonyms | Allyl propanoate, 2-Propenyl propanoate, Propionic acid, allyl ester | [3] |

Experimental Protocols

Detailed experimental protocols for the sensory and instrumental analysis of this compound are crucial for reproducible and comparable results. The following sections outline standardized methodologies.

4.1. Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

While a specific QDA for this compound is not published, a general protocol for evaluating fruity esters can be adapted.

Objective: To identify and quantify the key sensory attributes of this compound.

Panelists: A panel of 8-12 trained sensory assessors with demonstrated acuity for aroma and flavor perception.

Training:

-

Lexicon Development: Panelists are presented with a range of fruity esters and tropical fruit aromas to collaboratively develop a consensus vocabulary (lexicon) to describe the aroma attributes.[6][7] Reference standards for each descriptor should be provided.

-

Intensity Training: Panelists are trained to rate the intensity of each attribute on a structured scale (e.g., a 15-cm line scale anchored from "not perceived" to "very strong").

Procedure:

-

Sample Preparation: Prepare solutions of this compound at various concentrations (e.g., 1, 5, and 10 ppm) in a neutral solvent like mineral oil for aroma evaluation or deodorized water for flavor evaluation.

-

Evaluation: Samples are presented in coded, randomized order in a controlled sensory laboratory environment. Panelists evaluate the intensity of each descriptor in the established lexicon for each sample.

-

Data Analysis: The intensity ratings are collected and analyzed using statistical methods (e.g., ANOVA, Principal Component Analysis) to generate a quantitative sensory profile.

4.2. Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique to identify odor-active compounds in a sample.

Objective: To separate and identify the odor-active components of an this compound sample and determine their relative odor importance.

Instrumentation:

-

Gas Chromatograph (GC) with a flame ionization detector (FID) and an olfactory detection port (ODP).

-

Capillary column suitable for flavor analysis (e.g., DB-Wax or HP-INNOWAX).

Procedure:

-

Sample Preparation: A dilute solution of this compound in a suitable solvent (e.g., dichloromethane) is prepared.

-

GC Conditions:

-

Injector: Split/splitless, temperature set to 250 °C.

-

Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at a rate of 5 °C/min to 230 °C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

Effluent Split: The column effluent is split between the FID and the ODP (e.g., 1:1 ratio).

-

-

Olfactometry: A trained sensory panelist sniffs the effluent from the ODP and records the retention time, odor descriptor, and intensity of each detected aroma.

-

Data Analysis: The olfactometry data is combined with the GC-FID data to create an aromagram. Techniques like Aroma Extract Dilution Analysis (AEDA) can be used to determine the Flavor Dilution (FD) factor for each odorant, providing a measure of its odor potency.[8]

4.3. Synthesis: Fischer Esterification

This compound is typically synthesized via the Fischer esterification of propionic acid and allyl alcohol.[1][3]

Reaction: CH₃CH₂COOH + CH₂=CHCH₂OH ⇌ CH₃CH₂COOCH₂CH=CH₂ + H₂O

Materials:

-

Propionic acid

-

Allyl alcohol

-

Acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid)

-

Anhydrous sodium sulfate

-

Sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Organic solvent (e.g., diethyl ether or dichloromethane)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine propionic acid (1.0 eq) and a slight excess of allyl alcohol (1.2 eq).

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).

-

Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, dilute the reaction mixture with an organic solvent and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by fractional distillation to obtain pure this compound.

Applications and Usage Levels

This compound is a versatile ingredient used in a wide range of flavor and fragrance applications to impart or enhance fruity notes.

-

Flavors: It is used in fruit flavors such as pineapple, apple, and other tropical fruit blends for beverages, confectionery, baked goods, and dairy products.[4]

-

Fragrances: In perfumery, it provides a fruity top note in various fragrance compositions. The recommended usage level is up to 3.0% in the fragrance concentrate.[4]

The Flavor and Extract Manufacturers Association (FEMA) has designated this compound as Generally Recognized as Safe (GRAS) for its intended use as a flavoring substance (FEMA No. 2040).[1][5] Specific usage levels in various food categories are available from FEMA.[5]

Visualizations

Diagram 1: Fischer Esterification of this compound

Caption: The Fischer esterification mechanism for the synthesis of this compound.

Diagram 2: GC-Olfactometry Experimental Workflow

Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.

Conclusion

This compound is a significant aroma chemical with a characteristic and desirable fruity-ethereal odor profile. Its sensory properties make it a versatile ingredient in the flavor and fragrance industry for creating and enhancing fruit notes. This technical guide provides a foundational understanding of its sensory characteristics, physicochemical properties, and analytical methodologies. Further research focusing on detailed quantitative sensory analysis and the exploration of its behavior in various food matrices would be beneficial for its optimized application.

References

- 1. femaflavor.org [femaflavor.org]

- 2. researchgate.net [researchgate.net]

- 3. Methods for gas chromatography-olfactometry: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. studysmarter.co.uk [studysmarter.co.uk]

- 7. flavorsum.com [flavorsum.com]

- 8. tandfonline.com [tandfonline.com]

The Elusive Scent: A Technical Guide to the Occurrence and Analysis of Allyl Propionate and Related Esters in Flora

For Immediate Release

A comprehensive review of the current scientific literature reveals that allyl propionate (B1217596), a volatile ester known for its pungent, fruity aroma, is not a confirmed natural constituent of plants or fruits. This guide provides an in-depth analysis of this finding, explores the natural occurrence of structurally related allyl esters, and details the experimental protocols and biosynthetic pathways relevant to the study of these compounds in botanical matrices.

Introduction: The Question of Natural Allyl Propionate

This compound (prop-2-enyl propanoate) is a well-characterized synthetic flavor and fragrance compound. While a singular entry in the OSADHI database associates it with the plant Plumieria rubra, a thorough review of peer-reviewed phytochemical studies of this species fails to corroborate this claim. Extensive analyses of the volatile organic compounds (VOCs) from Plumieria rubra across various geographical locations do not list this compound as a constituent. Therefore, for the purposes of this technical guide, this compound is considered a synthetic compound, and its reported natural occurrence is unsubstantiated by the broader scientific community.

This guide will instead focus on the confirmed natural occurrence of a closely related compound, allyl cyclohexylpropionate, and provide a broader context for the analysis and biosynthesis of volatile esters in plants, which would be applicable should this compound be unequivocally discovered in a natural source in the future.

Natural Occurrence of Structurally Related Allyl Esters

While this compound appears to be absent from nature, other allyl esters have been reported. Notably, allyl cyclohexylpropionate has been identified in Carica papaya (papaya) and Mangifera indica (mango). The quantitative data for these occurrences are sparse in publicly available literature, highlighting a gap in the current research.

Table 1: Reported Natural Occurrence of Allyl Cyclohexylpropionate

| Compound | Plant Source | Family | Plant Part | Concentration Range (µg/g FW) | Reference |

| Allyl Cyclohexylpropionate | Carica papaya | Caricaceae | Fruit | Data not readily available | [1] |

| Allyl Cyclohexylpropionate | Mangifera indica | Anacardiaceae | Fruit | Data not readily available | [1] |

Experimental Protocols for the Analysis of Volatile Esters

The identification and quantification of volatile esters like this compound and its analogs from plant matrices are typically performed using gas chromatography-mass spectrometry (GC-MS). The following is a generalized protocol based on standard methodologies for volatile compound analysis.

Sample Preparation and Extraction

A common and effective method for extracting volatile esters from fruit tissues is headspace solid-phase microextraction (HS-SPME).

-